molecular formula C21H22N2O4S B2623057 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one CAS No. 348575-70-2

2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one

Cat. No.: B2623057
CAS No.: 348575-70-2
M. Wt: 398.48
InChI Key: ZJEQYWGJESTIPV-PDGQHHTCSA-N
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Description

2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one is a synthetic thiazolidin-4-one derivative offered for research use in medicinal chemistry and drug discovery. This compound belongs to a class of heterocycles recognized as a privileged scaffold in medicinal chemistry due to its wide spectrum of potential biological activities . The core thiazolidin-4-one structure is susceptible to modification at multiple positions, allowing for the rational design of compounds with desired properties . This specific derivative features a 3,4,5-trimethoxybenzylidene moiety at the C5 position, a substitution known to be significant for biological activity. The 5-benzylidene group is a common and efficient tool in medicinal chemistry, with its exocyclic double bond playing a crucial role in pharmacological effects . The primary research applications for this compound and its analogs are in the areas of oncology, microbiology, and oxidative stress research. Thiazolidin-4-one derivatives have demonstrated notable anticancer activity in studies, making them a focus in the search for novel oncological therapeutics . Furthermore, this chemical class exhibits significant antimicrobial and antitubercular properties , with recent research highlighting the potential of novel thiazolidinone-based hybrids against strains of Mycobacterium tuberculosis . Many derivatives also possess strong antioxidant activity , showing efficacy in scavenging free radicals like DPPH and nitric oxide, and inhibiting lipid peroxidation, which is relevant for investigating pathological processes involving oxidative stress . The mechanism of action for thiazolidin-4-ones is often multi-targeted. Research indicates their biological effects may involve interactions with enzyme active sites, including hydrogen bonding with amino acids like Cys47 and Arg127, as well as π-π orbital stacking with phenylalanine residues . Certain thiazolidine-2,4-dione analogs are well-known for their affinity to molecular targets such as the PPARγ receptor . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(5Z)-2-(4-ethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-5-13-6-8-15(9-7-13)22-21-23-20(24)18(28-21)12-14-10-16(25-2)19(27-4)17(11-14)26-3/h6-12H,5H2,1-4H3,(H,22,23,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEQYWGJESTIPV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one , with CAS number 348575-70-2 , belongs to the thiazolidin-4-one class of compounds, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O4S , with a molecular weight of approximately 398.48 g/mol . It features a thiazolidinone ring, which is significant for its biological activities.

Antibacterial Activity

Research indicates that thiazolidin-4-one derivatives exhibit notable antibacterial properties. A study on related compounds showed that modifications on the phenyl group significantly influenced their antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, various thiazolidin-4-one derivatives were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with specific substituents exhibited enhanced antibacterial activity:

CompoundTarget BacteriaInhibition Zone (mm)Activity Index (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli2688.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus2491.66
This compoundNot yet testedN/AN/A

These findings suggest that the presence of electron-withdrawing groups enhances the antibacterial properties of thiazolidinones .

Antioxidant Activity

Antioxidant assays using the ABTS radical cation decolorization method indicated that thiazolidinone derivatives possess significant antioxidant properties. The presence of methoxy and ethyl groups on the phenyl ring contributed to higher inhibition percentages.

Antioxidant Assay Results

The antioxidant activity of several thiazolidinone derivatives was evaluated:

Compound% Inhibition (ABTS Assay)
2-(Chlorophenyl-imino)thiazolidin-4-one81.8
This compoundTo be determined

The results indicate that structural modifications can lead to improved antioxidant activity .

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer activities in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study: Anticancer Potential

A recent study highlighted the anticancer effects of thiazolidinones on different cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
2-(Chlorophenyl-imino)thiazolidin-4-oneHT29 (Colon cancer)<10
2-(Ethyl-phenylimino)-5-(3,4-dimethoxy-benzylidene)-thiazolidin-4-oneH460 (Lung cancer)<20

These results emphasize the potential of thiazolidinones as anticancer agents and warrant further investigation into their mechanisms .

Anti-inflammatory Activity

Some derivatives have also been screened for anti-inflammatory properties. The synthesis of these compounds often leads to significant reductions in inflammation markers in vitro.

Anti-inflammatory Effects

In vitro studies demonstrated that certain thiazolidinones significantly reduced pro-inflammatory cytokines in cell cultures:

CompoundCytokine Reduction (%)
2-(Chlorophenyl-imino)thiazolidin-4-one70
2-(Ethyl-phenylimino)-5-(3,4-dimethoxy-benzylidene)-thiazolidin-4-one65

These findings suggest that structural modifications can enhance anti-inflammatory effects .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thiazolidinone derivatives exhibit promising anticancer activities. The incorporation of the 3,4,5-trimethoxybenzylidene moiety is particularly noteworthy as it is structurally similar to components found in known anticancer agents such as combretastatin A-4 and colchicine . These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Research has shown that derivatives of thiazolidinone can exhibit significant activity against a range of bacterial strains. This activity is attributed to their ability to interfere with bacterial cell wall synthesis and function . For instance, compounds derived from 2-imino-4-thiazolidinones have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study focused on a series of thiazolidinone derivatives, including those with the 3,4,5-trimethoxybenzylidene group, demonstrated their effectiveness against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial effectiveness of various thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Chemical Reactions Analysis

Thiazolidin-4-One Core Formation

  • Starting Material : 4-Ethyl-phenylthiourea reacts with ethyl chloroacetate in ethanol (95%) under reflux with sodium acetate as a base .

  • Mechanism : Nucleophilic substitution at the chloroacetate’s α-carbon by the thiourea’s sulfur atom, followed by cyclization to form the thiazolidin-4-one ring .

  • Reaction Time : 2.5–4 hours (electron-donating groups like ethyl reduce reaction time compared to electron-withdrawing substituents) .

Knoevenagel Condensation

  • Reagents : 3,4,5-Trimethoxybenzaldehyde, piperidine, and glacial acetic acid in anhydrous toluene under Dean-Stark conditions .

  • Mechanism : Base-catalyzed condensation between the active methylene group (C-5 of thiazolidinone) and the aldehyde, followed by dehydration to form the benzylidene derivative .

  • Yield : ~62–93% depending on substituent steric/electronic effects .

Alternative Method Using Ionic Liquids

  • Catalyst : Basic ionic liquid [bmIm]OH enhances reaction efficiency (yield >80%) by acting as both solvent and catalyst .

Structural and Spectral Characterization

Key spectral data for the compound include:

Technique Key Peaks/Data Interpretation
IR 3420 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)Confirms thiazolidinone ring and imine linkage .
¹H NMR δ 6.99–7.20 (m, aromatic H), δ 7.60 (s, C=CH), δ 3.85 (s, OCH₃)Benzylidene proton and methoxy groups .
MS m/z 370.42 (M⁺)Matches molecular formula C₁₉H₁₈N₂O₄S .

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., Methoxy) : Accelerate Knoevenagel condensation due to enhanced electrophilicity of the aldehyde .

  • Steric Effects : The 3,4,5-trimethoxy substitution on the benzylidene group minimizes steric hindrance, favoring high yields .

  • Reaction Time Correlation :

    • Nitro substituents: 4.5–6 hours .

    • Methoxy substituents: 2.5–4 hours .

Reaction Optimization

  • Temperature : Reflux (~110°C) ensures efficient dehydration .

  • Catalyst : Piperidine/acetic acid synergistically enhance enolate formation and proton transfer .

  • Solvent : Toluene facilitates azeotropic water removal, driving the reaction to completion .

Stability and Byproduct Analysis

  • Isomerization : The (Z)-isomer predominates due to thermodynamic stability .

  • Byproducts : Trace amounts of unreacted aldehyde or dimerization products observed in HPLC .

This compound’s reactivity profile highlights the critical role of substituent electronics in thiazolidinone chemistry, with applications in medicinal chemistry and materials science. Experimental protocols and spectral benchmarks provided here align with peer-reviewed methodologies .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous thiazolidin-4-one derivatives is provided below, focusing on substituent effects , biological potency , and mechanistic insights .

Table 1: Structural and Activity Comparison

Compound Name Key Substituents Biological Activity (IC₅₀/EC₅₀) Mechanism/Application Reference
2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one 4-Ethylphenylimino, 3,4,5-trimethoxy Not explicitly reported Antitumor (hypothesized)
5-(3-Nitrobenzylidene)-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one 3-Nitrobenzylidene, thiazolylimino 43.3 ± 0.03 μM (EC, anti-TB) Mur inhibitor (tuberculosis)
5-(3-Chlorobenzylidene)-2-(6-methoxybenzothiazol-2-ylimino)thiazolidin-4-one 3-Chlorobenzylidene, benzothiazolylimino 0.18 ± 0.06 μM (EC, anti-TB) Enhanced binding affinity
5-(4-Ethylbenzylidene)-3-(2-diethylaminoethyl)-2-thioxothiazolidin-4-one 4-Ethylbenzylidene, diethylaminoethyl Antimicrobial (broad-spectrum) Membrane disruption
5-(4-Methoxybenzylidene)-2-(4-dimethylaminobenzylidenehydrazono)thiazolidin-4-one 4-Methoxybenzylidene, hydrazono Cytotoxicity (A-549 cells) Apoptosis induction

Key Observations:

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., nitro in ) reduce potency compared to electron-donating groups (e.g., methoxy in ), likely due to altered electronic interactions with biological targets.
  • The 3,4,5-trimethoxybenzylidene group in the target compound may enhance antitumor activity by mimicking combretastatin’s tubulin-binding motif .

Role of the Imino Group: Morpholinoimino (e.g., ) and thiazolylimino (e.g., ) substituents improve solubility and target specificity compared to the ethylphenylimino group, which prioritizes lipophilicity .

Mechanistic Diversity: Compounds with thioxo groups (e.g., ) exhibit antimicrobial activity via membrane disruption, while benzylidenehydrazono derivatives (e.g., ) induce apoptosis in cancer cells.

Q & A

Q. What is the standard synthetic route for 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one?

The compound is synthesized via a condensation reaction between 3,4,5-trimethoxybenzaldehyde and a thiazolidin-4-one precursor (e.g., 2-(4-ethylphenylimino)thiazolidin-4-one) in acetic acid with ammonium acetate as a catalyst. The reaction typically involves refluxing for 2–7 hours, followed by recrystallization from ethanol or DMF-acetic acid mixtures . Key steps include:

  • Equimolar mixing of aldehyde and thiazolidinone derivatives.
  • Use of sodium acetate or ammonium acetate to drive imine/enamine formation.
  • Monitoring by TLC (e.g., 20% ethyl acetate/hexane).
  • Purification via recrystallization or column chromatography.

Q. How can the purity and structure of this compound be validated experimentally?

  • Spectroscopic characterization :
  • IR : Confirm C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-C=S (1200–1250 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.7–3.9 ppm), and thiazolidinone ring carbons (δ 170–180 ppm) .
    • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or EI-MS) and fragmentation patterns.
    • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial activity : Use agar diffusion or microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria and fungi .
  • Antioxidant potential : DPPH/ABTS radical scavenging assays at concentrations of 10–100 μM .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (acetic acid, ethanol) solvents to stabilize intermediates. achieved higher yields in DMF-acetic acid mixtures .
  • Catalyst variation : Test bases like piperidine or K₂CO₃ instead of ammonium acetate to enhance imine formation .
  • Temperature control : Lower temperatures (60–80°C) may reduce side reactions, while higher temperatures (reflux) accelerate condensation .
  • Stereoselectivity : Use chiral auxiliaries or asymmetric catalysis to favor Z- or E-benzylidene isomers, confirmed by NOESY NMR .

Q. What computational methods can predict its binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hemoglobin subunits (e.g., PDB ID: 1HHO) or kinases (e.g., CDK1) .
  • MD simulations : Analyze stability of ligand-protein complexes (50–100 ns trajectories) in GROMACS or AMBER .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using descriptors like logP, polar surface area, and H-bonding capacity .

Q. How can conflicting data on antimicrobial activity across studies be resolved?

  • Standardized protocols : Adopt CLSI guidelines for MIC assays to ensure reproducibility .
  • Structural analogs : Compare activity of 3,4,5-trimethoxy vs. 4-hydroxy-3-iodo derivatives () to identify substituent-dependent trends .
  • Synergistic studies : Test combinations with antibiotics (e.g., ampicillin) to overcome resistance mechanisms .

Q. What advanced techniques elucidate its mechanism of action in anticancer studies?

  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cells .
  • Western blotting : Quantify expression of apoptosis markers (Bax, Bcl-2) and stress-response proteins (p53, PARP) .
  • Metabolomics : Use LC-MS to track changes in ATP, NADH, and ROS levels in response to treatment .

Methodological Notes

  • Synthetic Challenges : The 3,4,5-trimethoxybenzylidene group may sterically hinder condensation; pre-activation of the aldehyde (e.g., as a Schiff base) could improve reactivity .
  • Data Interpretation : Conflicting bioactivity results may arise from impurities or isomerization; always validate compound integrity via HPLC before testing .
  • Safety Protocols : Handle acetic acid and DMF in fume hoods with PPE (gloves, goggles) due to toxicity and flammability .

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